molecular formula C16H12N2 B1296267 Biphenyl-2,2'-diacetonitrile CAS No. 3526-27-0

Biphenyl-2,2'-diacetonitrile

Cat. No. B1296267
CAS RN: 3526-27-0
M. Wt: 232.28 g/mol
InChI Key: HUQBQMNLLVOXSZ-UHFFFAOYSA-N
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Description

Biphenyl-2,2'-diacetonitrile (BDN) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in common organic solvents, such as ethanol and acetone. BDN is an important building block for organic synthesis and is widely used in the synthesis of various compounds, including drugs, polymers, and dyes. In addition, BDN has been used in various biochemical and physiological studies, including those related to drug metabolism and pharmacology.

Scientific Research Applications

Cyanation of Alkyl Halides and Sulfonates

A study by Osamu Yabe, Hideya Mizufune, and T. Ikemoto (2009) demonstrated the use of biphenyl derivatives in the cyanation of alkyl halides and sulfonates using trimethylsilyl cyanide with fluoride-free inorganic salts. This methodology allowed for the efficient synthesis of nitrile compounds from various alkyl halides, showcasing the utility of biphenyl derivatives in organic synthesis (Yabe, Mizufune, & Ikemoto, 2009).

Physical and Spectroscopic Properties

Research by M. Trivedi et al. (2015) focused on the impact of biofield treatment on biphenyl, exploring changes in its physical, spectroscopic, and thermal properties. This work highlighted the potential of modifying biphenyl's characteristics for various scientific applications, revealing alterations in thermal stability and surface area analysis (Trivedi et al., 2015).

Pharmaceutical and Electronic Materials

A study by A. Martı́nez-Martı́nez et al. (2017) utilized biphenyl derivatives as building blocks for the preparation of compounds important in pharmaceutical and electronic materials. They developed methodologies for non-ortho-functionalization of arenes, contributing to fundamental studies and applied technologies in these fields (Martı́nez-Martı́nez et al., 2017).

Photocatalytic Applications

T. Tachikawa et al. (2004) investigated the one-electron oxidation of biphenyl derivatives strongly coupled with the TiO2 surface. This research is significant for understanding the photocatalytic processes and the efficiency of electron transfer in environmental and material science applications (Tachikawa, Tojo, Fujitsuka, & Majima, 2004).

Tyrosinase Inhibitors

Huey Chong Kwong et al. (2017) synthesized biphenyl ester derivatives as tyrosinase inhibitors, indicating the role of biphenyl derivatives in developing pharmaceuticals for treating conditions related to enzyme activity. This research also involved crystallographic, spectral analysis, and molecular docking studies (Kwong et al., 2017).

properties

IUPAC Name

2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQBQMNLLVOXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297477
Record name Biphenyl-2,2'-diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3526-27-0
Record name 2,2'-Biphenyldiacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Biphenyl-2,2'-diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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